molecular formula C9H10N2O3 B1436559 Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate CAS No. 71721-67-0

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate

Cat. No. B1436559
CAS RN: 71721-67-0
M. Wt: 194.19 g/mol
InChI Key: YGQZRRVGGCVMQR-DHZHZOJOSA-N
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Description

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, also known as ethyl pyridine-2-carboxylate, is a synthetic organic compound that is widely used in chemical synthesis, biochemistry, and pharmacology. It is a colorless liquid with a boiling point of 155°C and a melting point of -12°C. The compound is relatively stable and has a molecular formula of C7H8NO3. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

1. Synthesis of Pyridin-2-yl-methanones

  • Application Summary: Pyridin-2-yl-methanones are important pharmaceutical intermediates. Synthetic methods for these compounds have gained extensive attention in recent years .
  • Methods of Application: Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
  • Results: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

2. Synthesis of Thiophene Derivatives

  • Application Summary: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application: The synthesis of thiophene derivatives involves the condensation of various substrates. The Gewald reaction is a typical synthetic method to thiophene derivatives, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
  • Results: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Heterocyclic Building Blocks

  • Application Summary: Ethyl 2-pyridylacetate is used as a heterocyclic building block in organic synthesis .
  • Methods of Application: Ethyl 2-pyridylacetate can be used in various organic reactions to synthesize more complex molecules .
  • Results: The product is typically used in research and development settings, and specific results would depend on the particular reactions and conditions used .

4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .
  • Methods of Application: The synthesis involved designing and creating a library of novel heterocyclic compounds .
  • Results: The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

5. Industrial Chemistry and Material Science

  • Application Summary: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Results: The results of these applications can vary widely, but generally involve improved performance of the resulting materials or devices .

6. Synthesis of Biologically Active Compounds

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .
  • Methods of Application: The synthesis involved designing and creating a library of novel heterocyclic compounds .
  • Results: The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

properties

IUPAC Name

ethyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQZRRVGGCVMQR-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate

CAS RN

71721-67-0
Record name NSC74475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74475
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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